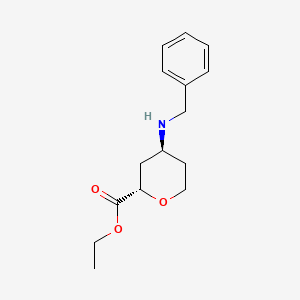![molecular formula C17H11ClO3 B14017105 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione CAS No. 6629-18-1](/img/structure/B14017105.png)
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione is a chemical compound known for its unique structure and properties It features a naphthalene-1,4-dione core with a 2-chlorophenyl group and a hydroxymethyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione typically involves the condensation of 2-chlorobenzaldehyde with naphthalene-1,4-dione in the presence of a suitable catalyst. The reaction is often carried out under mild conditions, such as room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent condensation. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The naphthalene-1,4-dione core can be reduced to form dihydronaphthalene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved in its action can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Methyl (2-chlorophenyl)(hydroxy)acetate: Similar structure but with an acetate group instead of a naphthalene-1,4-dione core.
5-Hydroxy-2-methyl-naphthalene-1,4-dione: Shares the naphthalene-1,4-dione core but with different substituents.
Uniqueness
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione stands out due to its unique combination of a naphthalene-1,4-dione core with a 2-chlorophenyl and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
6629-18-1 |
|---|---|
分子式 |
C17H11ClO3 |
分子量 |
298.7 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO3/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17,21H |
InChI 键 |
RQBMBOQXLYFWFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



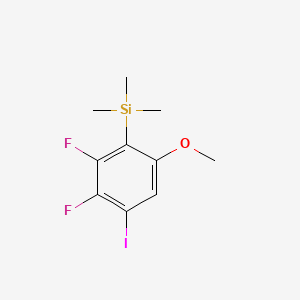
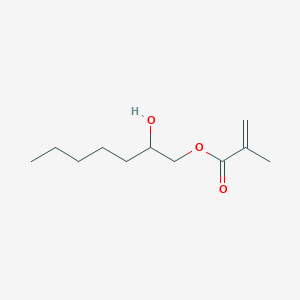

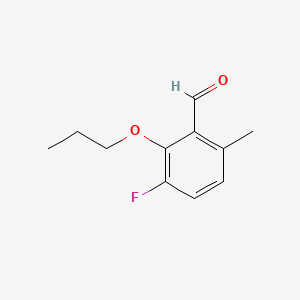
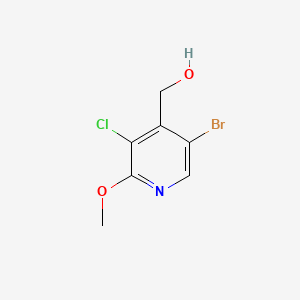
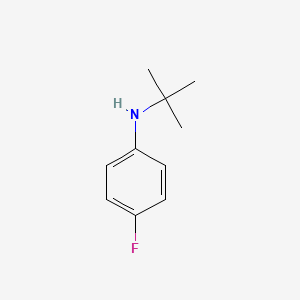
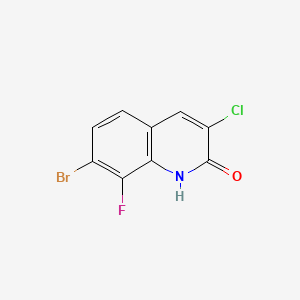
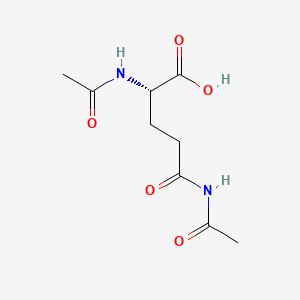
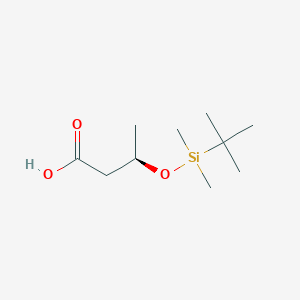


![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
